2-Cyano-4'-pyrrolidinomethyl benzophenone
Overview
Description
2-Cyano-4’-pyrrolidinomethyl benzophenone is an organic compound with the molecular formula C19H18N2O It is a derivative of benzophenone, characterized by the presence of a cyano group (–CN) at the 2-position and a pyrrolidinomethyl group at the 4’-position of the benzophenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4’-pyrrolidinomethyl benzophenone typically involves the following steps:
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Formation of Benzophenone Derivative: : The starting material, benzophenone, undergoes a Friedel-Crafts acylation reaction to introduce the cyano group at the 2-position. This is achieved by reacting benzophenone with cyanogen bromide (BrCN) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
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Introduction of Pyrrolidinomethyl Group: : The intermediate product is then subjected to a nucleophilic substitution reaction with pyrrolidine. This step involves the reaction of the cyano-substituted benzophenone with pyrrolidine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the final product, 2-Cyano-4’-pyrrolidinomethyl benzophenone.
Industrial Production Methods
Industrial production of 2-Cyano-4’-pyrrolidinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, reaction time, and the use of high-purity reagents. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the pyrrolidinomethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyano-4’-pyrrolidinomethyl benzophenone has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is used in the development of novel materials with specific optical and electronic properties.
Chemical Biology: The compound is utilized in studies involving protein-ligand interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of 2-Cyano-4’-pyrrolidinomethyl benzophenone depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The cyano group and the pyrrolidinomethyl group contribute to its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the biological system and the nature of the target.
Comparison with Similar Compounds
2-Cyano-4’-pyrrolidinomethyl benzophenone can be compared with other benzophenone derivatives, such as:
2-Cyano-4’-methyl benzophenone: Lacks the pyrrolidinomethyl group, which may result in different chemical and biological properties.
4’-Pyrrolidinomethyl benzophenone:
2-Cyano-4’-aminomethyl benzophenone: Contains an aminomethyl group instead of a pyrrolidinomethyl group, which can alter its chemical behavior and biological activity.
Properties
IUPAC Name |
2-[4-(pyrrolidin-1-ylmethyl)benzoyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c20-13-17-5-1-2-6-18(17)19(22)16-9-7-15(8-10-16)14-21-11-3-4-12-21/h1-2,5-10H,3-4,11-12,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYGGQMGYABEIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642734 | |
Record name | 2-{4-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-03-9 | |
Record name | 2-[4-(1-Pyrrolidinylmethyl)benzoyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898776-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-{4-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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